2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide

Dipeptidyl aminopeptidase classification Bacterial protease typing Substrate specificity profiling

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide, commercially designated H-Gly-Arg-pNA (also Gly-Arg-pNA, GR-pNA), is a synthetic dipeptide p-nitroanilide chromogenic substrate with molecular formula C₁₄H₂₁N₇O₄ and molecular weight 351.36 g/mol (free base). The L-arginine C-terminus is amidated with 4-nitroaniline (pNA), and the N-terminus bears a free glycyl amine, making it the minimal peptide sequence recognized by thrombin's S1 and S2 subsites.

Molecular Formula C14H21N7O4
Molecular Weight 351.36 g/mol
Cat. No. B12323848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide
Molecular FormulaC14H21N7O4
Molecular Weight351.36 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-]
InChIInChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)
InChIKeyAZZRYXNWFZSSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Arg-pNA (CAS 103192-40-1): Chromogenic Dipeptide Substrate for Thrombin and Dipeptidyl Peptidase Procurement


2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide, commercially designated H-Gly-Arg-pNA (also Gly-Arg-pNA, GR-pNA), is a synthetic dipeptide p-nitroanilide chromogenic substrate with molecular formula C₁₄H₂₁N₇O₄ and molecular weight 351.36 g/mol (free base) . The L-arginine C-terminus is amidated with 4-nitroaniline (pNA), and the N-terminus bears a free glycyl amine, making it the minimal peptide sequence recognized by thrombin's S1 and S2 subsites [1]. Upon enzymatic cleavage at the Arg-pNA bond, free p-nitroaniline is liberated and quantified by absorbance at 405 nm, enabling continuous kinetic monitoring of protease activity [2]. The compound is supplied as a dihydrochloride salt (CAS 125455-61-0) with typical commercial purity ≥95% by HPLC, stored at −20°C .

Why Generic Substitution of H-Gly-Arg-pNA with Other p-Nitroanilide Substrates Risks Assay Failure


Although numerous peptide p-nitroanilide substrates share the Arg-pNA chromogenic leaving group, their enzyme recognition profiles diverge sharply at the P2 and P3 positions. Critically, bacterial dipeptidyl aminopeptidase (DAP) subtypes exhibit mutually exclusive substrate specificities: DAP BI and AuDAP hydrolyze Gly-Arg-pNA but not Gly-Phe-pNA, whereas DAP BII and DAP BIII display the inverse pattern—hydrolyzing Gly-Phe-pNA while leaving Gly-Arg-pNA intact [1]. In the coagulation cascade, tripeptide substrates such as S-2238 (H-D-Phe-Pip-Arg-pNA) and S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) partition between thrombin and Factor Xa based on P3 residue identity, with S-2222 being sensitive exclusively to FXa and insensitive to thrombin . H-Gly-Arg-pNA, as a dipeptide lacking a P3 residue, avoids the FXa recognition motif entirely. These orthogonal selectivity patterns mean that substituting H-Gly-Arg-pNA with a generic Arg-pNA substrate—whether a DAP I model substrate like Gly-Phe-pNA or a coagulation tripeptide like S-2238—can produce either false-negative results (no hydrolysis by the target enzyme) or false-positive signals (off-target cleavage), rendering indiscriminate interchange scientifically unsound.

Quantitative Differentiation Evidence for H-Gly-Arg-pNA Against Closest Chromogenic Substrate Comparators


Binary Substrate Discrimination Between Bacterial DAP Subtypes: Gly-Arg-pNA vs Gly-Phe-pNA

In the Pseudomonas sp. strain WO24 system, DAP BI exclusively hydrolyzes Gly-Arg-pNA while showing zero detectable activity toward Gly-Phe-pNA [1]. Conversely, DAP BII and DAP BIII, purified from the same organism, hydrolyze Gly-Phe-pNA but exhibit no hydrolysis of Gly-Arg-pNA [2]. This mutual exclusivity was independently confirmed in Aureobacterium sp. WO26, where AuDAP hydrolyzed Gly-Arg-pNA and Arg-Arg-MNA but did not hydrolyze Gly-Phe-pNA [3]. These three enzymes thus constitute a built-in biological replicate system demonstrating that Gly-Arg-pNA and Gly-Phe-pNA are non-interchangeable for DAP subtype discrimination.

Dipeptidyl aminopeptidase classification Bacterial protease typing Substrate specificity profiling

Kinetic Parameters of Gly-Arg-pNA vs Gly-Phe-pNA for Purified Bacterial DAP BI

Steady-state kinetic analysis of 400-fold purified DAP BI from Pseudomonas sp. WO24 yielded a Michaelis constant (Kₘ) of 0.25 mM and a maximum velocity (Vₘₐₓ) of 195 μmol/min/mg for Gly-Arg-pNA at the enzyme's pH optimum of 9.0 [1]. Under identical assay conditions, the comparator substrate Gly-Phe-pNA—a standard model substrate for mammalian DAP I—produced no detectable hydrolysis, confirming that the P1 arginine residue is absolutely required for DAP BI catalysis [1]. For context, the same enzyme hydrolyzed Arg-Arg-MNA (a DAP III model substrate) with Kₘ = 0.019 mM and Vₘₐₓ = 145 μmol/min/mg, demonstrating that DAP BI's catalytic machinery discriminates kinetically between different Arg-containing substrates [1].

Enzyme kinetics Michaelis-Menten parameters Dipeptidyl aminopeptidase assay

Minimal Factor Xa Cross-Reactivity: Dipeptide Gly-Arg-pNA vs Tripeptide S-2222 Selectivity Profile

H-Gly-Arg-pNA, as a dipeptide terminating in Arg-pNA, lacks the P3 residue that is critical for Factor Xa recognition. In the landmark serine protease specificity study by Friberger et al. (1977), all tested thrombin-directed substrates—S-2160 (N-Bz-Phe-Val-Arg-pNA), S-2238 (H-D-Phe-Pip-Arg-pNA), and Chromozym TH (Tos-Gly-Pro-Arg-pNA)—were insensitive to Factor Xa, whereas S-2222 (Bz-Ile-Glu-Gly-Arg-pNA), which bears the P3 Glu residue mimicking the prothrombin activation sequence, was sensitive to FXa and insensitive to thrombin . H-Gly-Arg-pNA, with its minimal dipeptide structure, cannot present the extended P3–P2–P1 binding determinants required by FXa's catalytic cleft [1]. Consequently, in mixed coagulation protease environments, H-Gly-Arg-pNA reports thrombin activity with minimal FXa interference—a selectivity profile opposite to that of S-2222.

Coagulation cascade Serine protease selectivity Thrombin substrate specificity

Multi-Enzyme Recognition Profile Enables Broader Experimental Utility Than Single-Enzyme Substrates

Unlike single-target chromogenic substrates such as S-2222 (Factor Xa-specific) or S-2251 (plasmin-specific), H-Gly-Arg-pNA is a validated substrate for at least four distinct proteolytic activities spanning two major research domains [1]. In coagulation biology, thrombin preferentially binds and cleaves the Gly-Arg sequence to release pNA [2]. In lysosomal/periodontal protease research, the compound serves as a model substrate for dipeptidyl peptidase I (DPP I; cathepsin C), dipeptidyl peptidase II (DPP II), and the Porphyromonas gingivalis dipeptidyl peptidase implicated in periodontitis pathogenesis [3]. This multi-enzyme recognition, confirmed across independent bacterial and mammalian systems, stands in contrast to Gly-Phe-pNA, which is recognized by mammalian DAP I and bacterial DAP BII/BIII but not by DAP BI or thrombin [4].

Multi-protease substrate Dipeptidyl peptidase assay Coagulation research tool

Enantiomeric Purity and HPLC Specifications Supporting Reproducible Kinetic Assays

Commercial H-Gly-Arg-pNA dihydrochloride is supplied with a purity specification of ≥98% by HPLC and enantiomeric purity ≥99.7% (L-configuration at the arginine α-carbon confirmed by optical rotation [α]D²⁰ = −16 ± 2° (C=1 in MeOH)) . This level of stereochemical fidelity is critical because the D-arginine epimer would not be recognized by thrombin's S1 pocket, which has absolute specificity for L-arginine [1]. In comparison, generic Arg-pNA substrates from non-specialist suppliers may lack documented enantiomeric purity certificates, introducing the risk of racemized or D-epimer-contaminated batches that produce artefactually low or variable activity measurements. The dihydrochloride salt form (MW 424.29) provides aqueous solubility of ≥3 mg/mL in PBS (pH 7.2), enabling direct dissolution in physiological assay buffers without organic co-solvents .

Chromogenic substrate quality control Enantiomeric purity HPLC assay validation

Optimal Application Scenarios for H-Gly-Arg-pNA Procurement Based on Quantitative Differentiation Evidence


Bacterial Dipeptidyl Aminopeptidase Classification and Screening

H-Gly-Arg-pNA is the definitive chromogenic substrate for identifying and characterizing DAP BI-type enzymes (Pseudomonas sp. WO24 lineage) and AuDAP (Aureobacterium sp. WO26). As demonstrated by Ogasawara et al. (1996, 1997), these enzymes hydrolyze Gly-Arg-pNA with quantitatively defined kinetics (Kₘ = 0.25 mM, Vₘₐₓ = 195 μmol/min/mg for DAP BI) but show zero activity toward Gly-Phe-pNA [1] [2]. The mutually exclusive substrate specificity between DAP BI/AuDAP (Gly-Arg-pNA only) and DAP BII/BIII (Gly-Phe-pNA only) enables a simple two-substrate screening protocol: hydrolysis of Gly-Arg-pNA but not Gly-Phe-pNA classifies an unknown bacterial DAP as DAP BI-type; the inverse pattern indicates DAP BII/BIII-type; dual activity suggests a novel enzyme requiring further characterization [2]. Researchers isolating novel bacterial DAPs should procure both H-Gly-Arg-pNA and Gly-Phe-pNA as a paired substrate set for definitive classification.

Thrombin Activity Measurement with Intrinsic Factor Xa Discrimination in Coagulation Research

In coagulation research settings where samples may contain both thrombin and Factor Xa (e.g., plasma-based thrombin generation assays, prothrombinase complex studies), H-Gly-Arg-pNA offers an intrinsic selectivity advantage. As established by Friberger et al. (1977), thrombin-directed chromogenic substrates lacking a P3 Glu residue are insensitive to Factor Xa, whereas S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) is FXa-specific . H-Gly-Arg-pNA's dipeptide structure precludes the extended P3 interaction required for FXa catalysis, making it suitable for selective thrombin detection without the need for FXa inhibitors in the assay buffer [3]. For experimental designs requiring parallel measurement of both thrombin and FXa activities, H-Gly-Arg-pNA and S-2222 form a complementary substrate pair with orthogonal selectivity.

Porphyromonas gingivalis Virulence Factor Research in Periodontal Disease Models

H-Gly-Arg-pNA is cleaved by the P. gingivalis dipeptidyl peptidase, a virulence-associated protease implicated in periodontal tissue destruction [4]. This application is specific to H-Gly-Arg-pNA (Gly-Arg motif) and cannot be fulfilled by Gly-Phe-pNA, which is not recognized by this pathogen's enzyme [2]. The compound's commercial availability at ≥98% HPLC purity with documented enantiomeric purity supports reproducible longitudinal studies of P. gingivalis protease activity across experiments. Researchers investigating periodontal pathogenesis or screening inhibitors of P. gingivalis proteases should select H-Gly-Arg-pNA as the substrate of choice for chromogenic activity assays.

Multi-Program Core Laboratory Substrate Inventory Consolidation

For core facilities or multi-investigator laboratories supporting both coagulation biology and lysosomal/periodontal protease research, H-Gly-Arg-pNA enables substrate inventory consolidation. A single compound serves as a validated substrate for thrombin (coagulation), DPP I/cathepsin C (lysosomal biology), DPP II, and P. gingivalis dipeptidyl peptidase (periodontal microbiology) [4]. This breadth of validated targets—≥4 distinct enzymes across 2 research domains—contrasts with single-target substrates like S-2222 (FXa only) or S-2251 (plasmin only) that would each require separate procurement, storage, and quality-control workflows. The dihydrochloride salt's long-term stability at −20°C further supports bulk procurement and aliquoting for shared facility use.

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